molecular formula C15H18N4O2 B11666257 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11666257
M. Wt: 286.33 g/mol
InChI Key: RAAJHUMXXFRXQP-CXUHLZMHSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrazide with 2-methoxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with similar structural features.

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: A compound with a pyrazole ring and borohydride group.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from other similar compounds.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H18N4O2/c1-11-8-12(2)19(18-11)10-15(20)17-16-9-13-6-4-5-7-14(13)21-3/h4-9H,10H2,1-3H3,(H,17,20)/b16-9+

InChI Key

RAAJHUMXXFRXQP-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=CC=C2OC)C

Origin of Product

United States

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